N-(2-(4-fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
N-(2-(4-Fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a benzimidazole derivative characterized by a tetrahydrobenzimidazole core substituted with a carboxamide group at position 5 and a 4-fluorophenoxyethyl chain at the nitrogen atom. This compound shares structural similarities with pharmacologically active benzimidazole-based molecules, particularly those targeting enzymes or receptors in neurological and oncological pathways .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-12-2-4-13(5-3-12)22-8-7-18-16(21)11-1-6-14-15(9-11)20-10-19-14/h2-5,10-11H,1,6-9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMHVBKVJDZZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCCOC3=CC=C(C=C3)F)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. Imidazole derivatives have been known to interact with a variety of enzymes and proteins.
Mode of Action
Imidazole derivatives, due to the presence of carboxamide moiety, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity.
Biochemical Pathways
Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core fused with a tetrahydro structure and a carboxamide group. The presence of a 4-fluorophenoxy substituent is notable for its potential influence on biological activity.
Research indicates that compounds similar to this compound may act as positive allosteric modulators (PAMs) of the GABA-A receptor. This interaction is crucial for modulating neurotransmission in the central nervous system (CNS), particularly in the basal ganglia region .
GABA-A Receptor Modulation
The GABA-A receptor is a key target for many CNS-active drugs. The compound's ability to enhance GABAergic transmission suggests potential therapeutic applications in treating anxiety disorders and epilepsy. Studies have shown that similar benzimidazole derivatives exhibit improved metabolic stability and reduced hepatotoxicity compared to traditional GABA-A receptor modulators like alpidem .
Biological Activity
The biological activity of this compound can be summarized as follows:
Pharmacological Effects
- Anxiolytic Activity : Compounds with similar structures have demonstrated anxiolytic effects in animal models.
- Neuroprotective Properties : By modulating GABA-A receptors, these compounds may provide neuroprotection against excitotoxicity.
- Antidepressant Effects : Positive modulation of GABAergic transmission has been linked to antidepressant-like effects in preclinical studies.
Case Studies
Several studies have evaluated the pharmacological effects of related compounds:
-
Study on Benzimidazole Derivatives :
- Objective : To assess the metabolic stability and pharmacological profile.
- Findings : Compounds showed significant retention in human liver microsomes (HLMs), indicating lower rates of metabolism compared to standard drugs.
- Table 1 summarizes the metabolic stability data:
Compound % Remaining after 120 min Alpidem 38.60% Compound A (similar structure) 90% Compound B (similar structure) 85% -
GABA-A Receptor Modulation Study :
- Objective : To evaluate the binding affinity and efficacy at the GABA-A receptor.
- Results : The compound exhibited high binding affinity at the α1/γ2 interface of the GABA-A receptor, suggesting its potential as a therapeutic agent for CNS disorders.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substitutions
Computational and Structural Insights
- Molecular dynamics simulations (e.g., Schrödinger Suite) highlight that the 4-fluorophenoxyethyl chain in the target compound adopts a conformation favoring hydrophobic interactions in protein binding pockets .
- In contrast, PZ1’s benzylpiperazinyl group enhances solubility and reduces off-target effects compared to bulkier substituents .
- SHELX refinement data for related compounds (e.g., triazole-thiones) confirm planar geometry of the heterocyclic core, stabilizing interactions with enzymatic targets .
Q & A
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) using immobilized protein targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding specificity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies of key residues .
- Competitive Assays : Compare inhibition constants (Ki) against reference ligands in fluorescence polarization assays .
How does the 4-fluorophenoxyethyl group influence pharmacological activity compared to analogs with non-fluorinated substituents?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : Fluorine enhances metabolic stability by reducing oxidative degradation in hepatic microsomes .
- SAR Studies : Replace the 4-fluorophenoxy group with methoxy or chloro analogs to evaluate changes in IC50 values for target enzymes (e.g., cytochrome P450 isoforms) .
- Lipophilicity Impact : Calculate logP values to correlate substituent hydrophobicity with membrane permeability using Caco-2 cell assays .
Which spectroscopic techniques are critical for confirming structural integrity post-synthesis?
Q. Methodological Answer
- 1H/13C NMR : Assign peaks to verify the benzoimidazole core (δ 7.2–8.5 ppm for aromatic protons) and carboxamide carbonyl (δ ~165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydrobenzoimidazole ring .
How should researchers resolve contradictory data on biological activity across assay systems?
Q. Advanced Research Focus
- Assay Validation : Cross-validate using orthogonal methods (e.g., cell-based vs. enzymatic assays) to rule out false positives .
- Control Standardization : Normalize data against reference compounds (e.g., staurosporine for kinase inhibition) to account for batch variability .
- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., serum concentration in cell culture media) .
How can computational methods enhance understanding of its reactivity and target interactions?
Q. Advanced Research Focus
- Reaction Path Modeling : Use Gaussian or ORCA for quantum mechanical calculations to predict regioselectivity in ring-closing reactions .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over 100 ns trajectories to identify key hydrogen bonds .
- ADMET Prediction : Employ SwissADME or ADMETLab to forecast bioavailability and toxicity risks .
What experimental approaches assess metabolic stability in preclinical studies?
Q. Methodological Answer
- Liver Microsome Assays : Incubate with rat/human microsomes and quantify parent compound depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to measure IC50 against CYP3A4/2D6 isoforms .
- Plasma Stability Tests : Monitor degradation in plasma at 37°C over 24 hours, with sampling at 0, 1, 4, and 24-hour intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
